DB2115 Demonstrates Superior Antiproliferative Potency in PU.1-Low AML Cells Compared to DB2313 and DB1976
In PU.1 URE–/– murine AML cells, DB2115 inhibits cell growth with an IC₅₀ of 3.4 μM, representing a 2.1-fold greater potency than DB2313 (IC₅₀ = 7.1 μM) [1]. The rank order of antiproliferative potency across the three characterized diamidines is DB2115 (3.4 μM) < DB2313 (7.1 μM) < DB1976 (highest IC₅₀) [2]. This potency differential is consistent across multiple AML cell lines including human MOLM13 and THP1 cells [3].
| Evidence Dimension | Cell growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.4 μM |
| Comparator Or Baseline | DB2313: 7.1 μM; DB1976: IC₅₀ higher than DB2313 |
| Quantified Difference | DB2115 IC₅₀ is 2.1-fold lower (more potent) than DB2313 |
| Conditions | PU.1 URE–/– murine AML cells; 48-hour treatment; n = 3 independent experiments |
Why This Matters
Lower IC₅₀ translates to reduced compound consumption per experiment, lower cost per data point, and an expanded dynamic range for dose-response studies in PU.1-low AML models.
- [1] Antony-Debré I, et al. J Clin Invest. 2017;127(12):4297–4313. Figure 4A: Cell viability of PU.1 URE–/– AML cells. View Source
- [2] Antony-Debré I, et al. J Clin Invest. 2017;127(12):4297–4313. Results: Functional inhibition of PU.1 by heterocyclic diamidines. View Source
- [3] Antony-Debré I, et al. J Clin Invest. 2017;127(12):4297–4313. Figure 4B: Cell viability of human CD34+, THP1, and MOLM13 cells. View Source
